Cas no 1519459-73-4 (3-(Pyridin-4-yl)cyclobutan-1-amine)
3-(Pyridin-4-yl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(pyridin-4-yl)cyclobutan-1-amine
- 3-(Pyridin-4-yl)cyclobutan-1-amine
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- Inchi: 1S/C9H12N2/c10-9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6,10H2
- InChI Key: MWQJTIPUXLOTAF-UHFFFAOYSA-N
- SMILES: NC1CC(C2C=CN=CC=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 124
- Topological Polar Surface Area: 38.9
3-(Pyridin-4-yl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00394-5g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 95% | 5g |
$6332 | 2023-09-07 | |
| Enamine | EN300-1243466-0.05g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 0.05g |
$1176.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-0.1g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 0.1g |
$1232.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-0.25g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 0.25g |
$1288.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-0.5g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 0.5g |
$1344.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-1.0g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 1g |
$1400.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-2.5g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 2.5g |
$2745.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-5.0g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 5g |
$4060.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-10.0g |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 10g |
$6020.0 | 2023-06-08 | ||
| Enamine | EN300-1243466-50mg |
3-(pyridin-4-yl)cyclobutan-1-amine |
1519459-73-4 | 50mg |
$1176.0 | 2023-10-02 |
3-(Pyridin-4-yl)cyclobutan-1-amine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-(Pyridin-4-yl)cyclobutan-1-amine
3-(Pyridin-4-yl)cyclobutan-1-amine: A Comprehensive Overview
3-(Pyridin-4-yl)cyclobutan-1-amine, also known by its CAS number 1519459-73-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a pyridine ring and a cyclobutane ring, making it a unique compound with potential applications in drug design and materials science. Recent advancements in synthetic methodologies and computational modeling have shed light on its properties, synthesis, and potential uses.
The structure of 3-(Pyridin-4-yl)cyclobutan-1-amine consists of a pyridine ring attached to a cyclobutane ring via an amine group. The pyridine moiety contributes aromaticity and potential for hydrogen bonding, while the cyclobutane ring introduces strain and unique electronic properties. This combination makes the compound versatile in terms of reactivity and functionality. Researchers have explored its ability to act as a ligand in metal complexes, which could be useful in catalysis or as part of advanced materials.
Recent studies have focused on the synthesis of 3-(Pyridin-4-yl)cyclobutan-1-amine. One notable approach involves the use of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the molecule from simpler precursors. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of functional groups that can be tailored for specific applications. The development of scalable synthetic routes has been a key area of investigation, driven by the demand for larger quantities of the compound for preclinical testing.
In terms of pharmacological activity, 3-(Pyridin-4-yl)cyclobutan-1-amines have shown promise in modulating various biological targets. For instance, recent research has demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases. The compound's unique structure allows it to interact with protein pockets in ways that traditional small molecules cannot, potentially leading to more effective therapeutic agents. Additionally, its ability to penetrate cellular membranes makes it a candidate for drug delivery systems.
The application of computational chemistry has greatly enhanced our understanding of 3-(Pyridin-4-yl)cyclobutan-1-amines properties. Advanced molecular modeling techniques have been employed to predict its solubility, stability, and interactions with biological systems. These insights are invaluable for guiding experimental work and optimizing the compound's performance in various contexts.
In conclusion, 3-(Pyridin-4-yl)cyclobutan-1-amines is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advances in synthesis and computational analysis, positions it as a valuable tool for researchers in these fields. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to make significant contributions to scientific progress.
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